gamma-Glu-leu - 2566-39-4

gamma-Glu-leu

Catalog Number: EVT-288515
CAS Number: 2566-39-4
Molecular Formula: C11H20N2O5
Molecular Weight: 260.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine . It has a role as a human metabolite and is functionally related to a glutamic acid and a leucine . It is a natural product found in Drosophila melanogaster, Phaseolus vulgaris, and other organisms .


Synthesis Analysis

The optimum conditions for a biocatalytic synthesis of γ-Glu-Leu were determined to be 200 mM glutamine, 200 mM leucine, 50 mM Tris-HCl buffer (pH 9.0), and Bl GGT at a working concentration of 2.0 U/mL . Upon a 5-h incubation of the reaction mixture at 50°C, the product yield could reach approximately 52% .


Molecular Structure Analysis

The molecular formula of gamma-Glu-leu is C11H20N2O5 . The IUPAC name is (2 S )-2- [ [ (4 S )-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid . The molecular weight is 260.29 g/mol .


Chemical Reactions Analysis

Wild-type yeast cells were shown to produce this peptide during cultivation in minimal synthetic medium . Two different biosynthetic pathways for this peptide were identified . The first pathway consisted of two steps. In the first step, γ-Glu-Val (γ-EV) was produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV was combined with glycine by the glutathione synthetase (GS) Gsh2p .


Physical And Chemical Properties Analysis

Gamma-Glu-Leu is a glutamyl-L-amino acid obtained by formal condensation of the gamma-carboxy group of glutamic acid with the amino group of leucine . It has a role as a human metabolite and is functionally related to a glutamic acid and a leucine .

γ-Glu-Met

Compound Description: γ-Glu-Met is a γ-glutamyl dipeptide that has been identified as a kokumi-enhancing molecule. [] Kokumi taste is characterized by a sensation of mouthfulness, thickness, and long-lasting taste complexity. [] γ-Glu-Met was found in matured Gouda cheese at concentrations that contribute to its kokumi taste. [] Additionally, γ-Glu-Met serves as a substrate for a γ-glutamyl peptide-hydrolyzing enzyme found in Actinobacillus actinomycetemcomitans. []

γ-Glu-Ala

Compound Description: γ-Glu-Ala is a γ-glutamyl dipeptide that serves as a substrate for a γ-glutamyl peptide-hydrolyzing enzyme identified in Actinobacillus actinomycetemcomitans. [] This enzyme specifically hydrolyzes γ-glutamyl residues from the N-terminal of γ-glutamyl compounds. []

γ-Glu-Tyr

Compound Description: γ-Glu-Tyr, another γ-glutamyl dipeptide, acts as a substrate for the γ-glutamyl peptide-hydrolyzing enzyme isolated from Actinobacillus actinomycetemcomitans. [] This enzyme exhibits specificity for cleaving γ-glutamyl residues from the N-terminal of various γ-glutamyl compounds. []

γ-Glu-Glu

Compound Description: γ-Glu-Glu is a γ-glutamyl dipeptide identified as a key contributor to the kokumi taste in matured Gouda cheese. [] This taste sensation is recognized by its characteristics of mouthfulness, thickness, and lingering taste complexity. []

γ-Glu-Gly

Compound Description: γ-Glu-Gly is a γ-glutamyl dipeptide known to enhance kokumi taste, which is described as a sensation of mouthfulness, thickness, and sustained taste complexity. [] This compound was identified in matured Gouda cheese as a key contributor to its kokumi profile. []

γ-Glu-Gln

Compound Description: γ-Glu-Gln is another γ-glutamyl dipeptide recognized for its contribution to the kokumi taste sensation in matured Gouda cheese. [] Kokumi is characterized by its properties of mouthfulness, thickness, and long-lasting taste complexity. []

γ-Glu-His

Compound Description: γ-Glu-His, a γ-glutamyl dipeptide, plays a role in enhancing kokumi taste, which is characterized by its mouth-coating, thickness-enhancing, and taste-prolonging effects. [] γ-Glu-His was found to be present in matured Gouda cheese and contribute to its kokumi taste. []

γ-Glu-Phe

Compound Description: γ-Glu-Phe is a γ-glutamyl dipeptide that has been explored for its ability to reduce bitterness in certain amino acids, specifically phenylalanine. [] This modification resulted in a less bitter taste, increased sourness, and overall higher preference for the modified amino acid. []

Phe-Leu-Glu-Glu-Leu

Compound Description: Phe-Leu-Glu-Glu-Leu is a pentapeptide frequently employed in studies investigating vitamin K-dependent carboxylation. [, ] It acts as a substrate for the vitamin K-dependent carboxylase enzyme, which is involved in the post-translational modification of certain proteins involved in blood coagulation. [, ]

Additional γ-Glutamyl Dipeptides

Overview

Gamma-glutamyl-leucine, a dipeptide formed from the amino acids glutamic acid and leucine, is part of the gamma-glutamyl peptide family. These compounds are notable for their roles in various biological processes and their potential applications in food science and nutrition. Gamma-glutamyl-leucine is particularly recognized for its involvement in taste enhancement and metabolic regulation.

Source

Gamma-glutamyl-leucine can be derived from natural sources such as fermented foods, where it is produced through enzymatic processes involving gamma-glutamyltransferase. It has been identified in various fermented products, including soy sauce and cheese, due to the activity of specific microorganisms during fermentation .

Classification

Gamma-glutamyl-leucine belongs to the class of gamma-glutamyl peptides, which are characterized by a peptide bond between the carboxyl group of glutamic acid and the amino group of another amino acid. This classification places it within a broader category of bioactive peptides known for their physiological effects.

Synthesis Analysis

Methods

The synthesis of gamma-glutamyl-leucine can be achieved through enzymatic methods or chemical synthesis. The enzymatic approach typically involves the use of gamma-glutamyltransferase, an enzyme that catalyzes the transfer of the gamma-glutamyl group from glutamic acid to leucine.

Technical Details:

  • Enzymatic Synthesis: The reaction conditions often include a substrate concentration of approximately 200 mM for both glutamic acid and leucine, with optimal pH levels around 10.4. The incubation temperature is generally maintained at 37°C for several hours to facilitate enzyme activity .
  • Chemical Synthesis: This method may involve traditional peptide coupling techniques, utilizing coupling reagents to facilitate the formation of the peptide bond between glutamic acid and leucine.
Molecular Structure Analysis

Structure

The molecular structure of gamma-glutamyl-leucine consists of a glutamic acid moiety linked to a leucine residue via a peptide bond. The structural formula can be represented as:

C10H18N2O4\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This indicates that the molecule contains ten carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms.

Data

  • Molecular Weight: Approximately 218.26 g/mol
  • Chemical Formula: C10H18N2O4
  • IUPAC Name: (2S)-2-(carboxyaminomethyl)-4-methylpentanoic acid
Chemical Reactions Analysis

Reactions

Gamma-glutamyl-leucine can participate in various biochemical reactions, particularly those involving amino acid metabolism and peptide synthesis. It can undergo hydrolysis to release its constituent amino acids or react with other compounds to form more complex peptides.

Technical Details:

  • Hydrolysis Reaction: In aqueous conditions or under acidic/basic treatment, gamma-glutamyl-leucine can be hydrolyzed to yield glutamic acid and leucine.
  • Transpeptidation Reactions: This dipeptide can act as a substrate for further transpeptidation reactions, facilitating the formation of longer peptides.
Mechanism of Action

Process

The mechanism by which gamma-glutamyl-leucine exerts its effects involves its interaction with specific receptors in the body. It has been shown to influence taste perception by enhancing umami flavors through its action on taste receptors.

Data:

  • Studies indicate that gamma-glutamyl peptides can activate calcium-sensing receptors, contributing to the kokumi taste sensation, which enhances flavor complexity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Melting Point: Typically ranges around 150°C (decomposes)

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Reactivity: Can undergo hydrolysis and transpeptidation; reacts with strong acids or bases.
Applications

Scientific Uses

Gamma-glutamyl-leucine has several applications in nutrition and food science:

  • Flavor Enhancer: Utilized in food products for its ability to enhance umami taste profiles.
  • Nutritional Supplement: Investigated for its potential benefits in metabolic health and as a functional ingredient in dietary supplements.
  • Research Tool: Used in studies exploring metabolic pathways associated with amino acids and their derivatives.

Properties

CAS Number

2566-39-4

Product Name

gamma-Glu-leu

IUPAC Name

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

InChI

InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h6-8H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1

InChI Key

MYFMARDICOWMQP-YUMQZZPRSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Synonyms

gamma-Glu-Leu
gamma-glutamyl-leucine
gamma-glutamyl-leucine, (D,L)-isomer
gamma-glutamylleucine

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

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